molecular formula C21H23N3O2S B2726027 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 932329-86-7

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No. B2726027
CAS RN: 932329-86-7
M. Wt: 381.49
InChI Key: QSAWPYJZEDLXSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reactivity of the compound with various reagents .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Computational methods can also be used to predict these properties .

Scientific Research Applications

Anticancer Properties

The pharmacophore hybridization approach has been widely employed in designing drug-like small molecules with anticancer potential . This compound, synthesized through a cost-effective method, combines a pyrazoline scaffold with a 1,3,4-thiadiazole moiety. Its structure, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, was confirmed using NMR and LC-MS techniques. In vitro screening demonstrated its anticancer activity against a panel of 60 cell lines .

Potential Multidrug Resistance Modulator

Given the challenges posed by multidrug resistance in cancer treatment, compounds that can overcome this phenomenon are highly sought after. The hybrid structure of this compound may offer insights into modulating drug resistance mechanisms .

Targeting Specific Cancer Pathways

Researchers have explored the interaction of this compound with specific molecular targets involved in cancer progression. Investigating its binding affinity to relevant proteins could reveal novel therapeutic avenues .

Anti-Inflammatory Effects

The presence of the thioether group in the compound suggests potential anti-inflammatory properties. Studies examining its impact on inflammatory pathways could provide valuable information .

Neuroprotective Activity

Given the phenolic and imidazole moieties, investigations into its neuroprotective effects are warranted. Understanding its impact on neuronal health and potential applications in neurodegenerative diseases is an exciting avenue .

Metabolic Disorders

The phenethylacetamide portion of the compound may have implications in metabolic disorders. Researchers could explore its effects on metabolic pathways, insulin sensitivity, or lipid metabolism .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-24-19(17-8-10-18(26-2)11-9-17)14-23-21(24)27-15-20(25)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWPYJZEDLXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide

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